(R)-methyl 2-(1-(2-(2-ethoxyethylamino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl)ethylamino)benzoate is a complex organic compound with significant pharmacological potential. It belongs to the class of substituted pyrimidine derivatives, which are known for their biological activities, particularly in the context of cancer treatment. The compound is characterized by its unique structural features, which include a pyrido-pyrimidine core and various functional groups that enhance its interaction with biological targets.
This compound is classified under the Chemical Abstracts Service (CAS) number 1173900-36-1. It is recognized for its potential as a therapeutic agent, particularly in the context of inhibiting cyclin-dependent kinases, which are crucial for cell cycle regulation. The synthesis of this compound has been explored in various research articles and patents, indicating its relevance in medicinal chemistry and drug development .
The synthesis of (R)-methyl 2-(1-(2-(2-ethoxyethylamino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl)ethylamino)benzoate typically involves multi-step organic reactions. Key methods include:
Technical details regarding reagents, reaction conditions (temperature, solvents), and purification methods (chromatography) are critical for optimizing yield and purity .
The molecular formula of (R)-methyl 2-(1-(2-(2-ethoxyethylamino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl)ethylamino)benzoate is C23H26N4O4. The molecular weight is approximately 422.48 g/mol.
The three-dimensional conformation of the molecule can be analyzed using computational chemistry tools to predict its interactions with biological targets.
The compound can undergo various chemical reactions typical for organic molecules:
Understanding these reactions is crucial for modifying the compound to enhance its pharmacological properties or reduce toxicity .
The mechanism of action for (R)-methyl 2-(1-(2-(2-ethoxyethylamino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl)ethylamino)benzoate primarily involves inhibition of cyclin-dependent kinases. These kinases are essential for cell cycle progression; thus, their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
Data from in vitro studies indicate that this compound exhibits selective cytotoxicity towards cancer cell lines while sparing normal cells.
Relevant data on melting point, boiling point, and spectral characteristics (NMR, IR) can provide further insights into its physical properties .
(R)-methyl 2-(1-(2-(2-ethoxyethylamino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl)ethylamino)benzoate has potential applications in:
The ongoing research into this compound's pharmacokinetics and pharmacodynamics will further elucidate its therapeutic potential in clinical settings .
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3